

Application Notes and Protocols: aRRY-403 in Combination with Metformin

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Compound of Interest

Compound Name: **AMG-151**

Cat. No.: **B1667612**

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Introduction

aRRY-403, also known as **AMG-151**, is a potent, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.^{[1][2]} Glucokinase acts as a glucose sensor in pancreatic β-cells, stimulating glucose-dependent insulin secretion, and in the liver, it regulates glucose uptake and production.^[1] In individuals with Type 2 diabetes, the activity of glucokinase is diminished in both the pancreas and the liver.^[1] aRRY-403 has been investigated as a therapeutic agent for Type 2 diabetes, both as a monotherapy and in combination with the first-line antidiabetic drug, metformin.^{[3][4]}

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which leads to the inhibition of hepatic gluconeogenesis. The combination of aRRY-403 and metformin presents a potentially synergistic approach to glycemic control by targeting two distinct but complementary pathways in glucose homeostasis.

These application notes provide a summary of the research on the combined use of aRRY-403 and metformin, including detailed experimental protocols and quantitative data from preclinical and clinical studies.

Data Presentation

Preclinical Efficacy of aRRY-403 in Combination Therapy

Preclinical studies in various animal models of Type 2 diabetes have demonstrated the efficacy of aRRY-403 in controlling both fasting and non-fasting glucose levels.[\[1\]](#) When administered in combination with standard-of-care drugs, including metformin, aRRY-403 provided additional glucose-lowering effects.[\[1\]](#) A key finding from these preclinical evaluations was the absence of adverse effects on body weight, plasma triglycerides, or total cholesterol with aRRY-403, both as a monotherapy and in combination.[\[1\]](#)

Animal Model	Treatment Group	Duration	Key Findings	Reference
In vivo models of Type 2 Diabetes	aRRY-403 + Metformin	5-7 days	Additive glucose control, reaching maximal efficacy within this period. No adverse increases in body weight, plasma triglycerides, or total cholesterol.	[1]

Clinical Efficacy and Safety of aRRY-403 in Combination with Metformin

A Phase 2 clinical study (NCT01464437) was conducted to assess the dose-response relationship of aRRY-403 (also referred to as AMG 151) as an add-on therapy to metformin in patients with Type 2 diabetes.[\[4\]](#)[\[5\]](#)

Study Phase	Treatment Groups	Duration	Key Efficacy Endpoints	Key Safety Findings	Reference
Phase 2 (NCT01464437)	aARRY-403 (50, 100, 200 mg orally twice daily) + Metformin	7 days	Significant linear dose-response relationship in fasting plasma glucose (FPG) reduction (p=0.004). FPG was reduced by 1.38 mM.	Incidence of adverse events was 1.5-fold higher than with metformin alone. Serum triglyceride levels increased by 17-25% from baseline (not dose-dependent).	[4][5]

A Phase 1 clinical trial (NCT00952198) evaluated the safety of aARRY-403 as monotherapy and in combination with stable metformin therapy over a 10-day dosing period.[3][6]

Study Phase	Patient Population	Treatment Groups	Duration	Primary Outcome
Phase 1 (NCT00952198)	Type 2 Diabetes Patients	aARRY-403 monotherapy, aARRY-403 + Metformin	10 days	Safety and tolerability

Experimental Protocols

Preclinical In Vivo Efficacy Study

Objective: To evaluate the synergistic glucose-lowering effects of aARRY-403 in combination with metformin in a diabetic animal model.

Animal Model: Genetically diabetic mouse models such as the db/db mouse or diet-induced obese (DIO) C57BL/6 mice are commonly used.

Materials:

- aRRY-403 (formulated for oral gavage)
- Metformin (formulated for oral gavage)
- Vehicle control
- Glucose solution (for Oral Glucose Tolerance Test)
- Blood glucose monitoring system
- Equipment for blood collection
- Analytical equipment for plasma triglyceride and cholesterol measurement

Protocol:

- **Animal Acclimation:** Acclimate diabetic mice to the housing conditions for at least one week prior to the study.
- **Group Allocation:** Randomly assign mice to the following treatment groups (n=8-10 per group):
 - Vehicle control
 - aRRY-403 alone
 - Metformin alone
 - aRRY-403 + Metformin
- **Dosing:** Administer the respective treatments orally via gavage once daily for the specified duration (e.g., 7 days).
- **Monitoring:** Monitor body weight and food intake daily.

- Oral Glucose Tolerance Test (OGTT): On the final day of treatment, perform an OGTT.
 - Fast the mice overnight (approximately 16 hours).
 - Administer the final dose of the assigned treatment.
 - After 30-60 minutes, administer a glucose bolus (e.g., 2 g/kg) via oral gavage.
 - Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Blood and Tissue Collection: At the end of the study, collect blood samples for the analysis of plasma triglycerides and cholesterol. Tissues such as the liver and pancreas can be collected for further analysis.
- Data Analysis: Calculate the area under the curve (AUC) for the OGTT. Compare the mean values of blood glucose, AUC, triglycerides, and cholesterol between the different treatment groups using appropriate statistical methods.

Clinical Trial Protocol: Phase 1 Safety and Pharmacokinetics

Study Identifier: NCT00952198[3][6]

Objective: To assess the safety, tolerability, and pharmacokinetics of aRRY-403 as a monotherapy and in combination with metformin in patients with Type 2 diabetes.

Study Design: A randomized, placebo-controlled, double-blind, dose-escalation study.

Participant Population:

- Inclusion Criteria:
 - Diagnosis of Type 2 diabetes.
 - For combination therapy cohorts: on a stable regimen of metformin monotherapy for at least 8 weeks prior to the study.

- HbA1c levels between 7.5% and 10.0% for combination cohorts.[3]
- Body Mass Index (BMI) between 25.0 and 40.0 kg/m².[3]
- Exclusion Criteria:
 - Significant cardiovascular, renal, or hepatic disease.[3]

Treatment Arms:

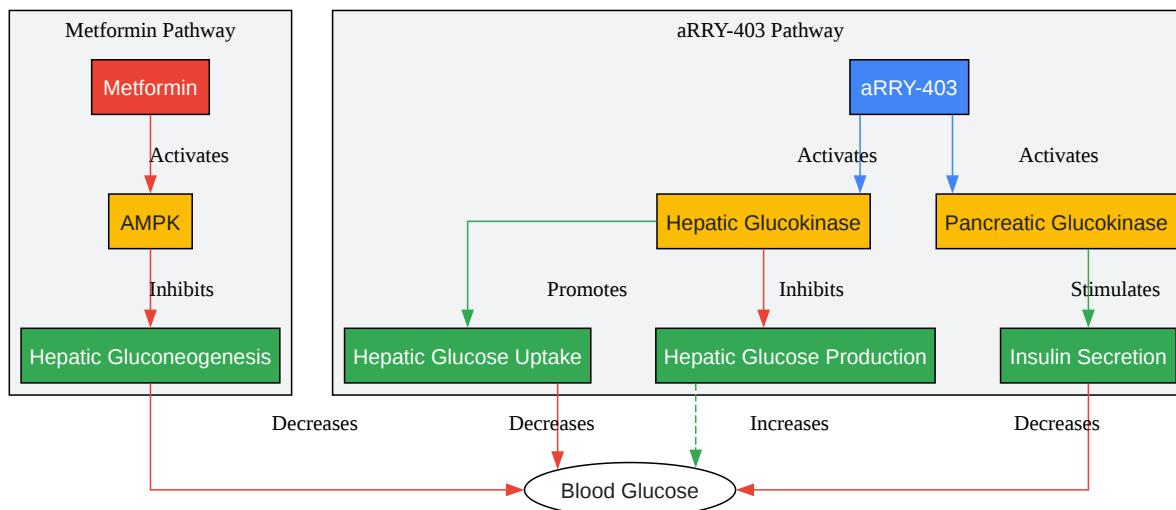
- Escalating doses of aRRY-403 or placebo as monotherapy.
- Escalating doses of aRRY-403 or placebo in combination with a stable morning dose of metformin.

Study Procedures:

- Screening: Assess potential participants based on inclusion and exclusion criteria.
- Dosing: Administer the assigned treatment (aRRY-403/placebo with or without metformin) for a 10-day period.[3]
- Safety Monitoring: Monitor adverse events, clinical laboratory tests, vital signs, and electrocardiograms throughout the study.[6]
- Pharmacokinetic (PK) Analysis: Collect blood samples at predetermined time points to characterize the plasma concentrations of aRRY-403 and its metabolites.[6]
- Pharmacodynamic (PD) Assessment:
 - Perform an Oral Glucose Tolerance Test (OGTT) to assess the effect of the study drug on glycemic control.[6]
 - Analyze biomarkers to characterize the pharmacodynamic activity of aRRY-403.[6]

Visualizations

Signaling Pathways

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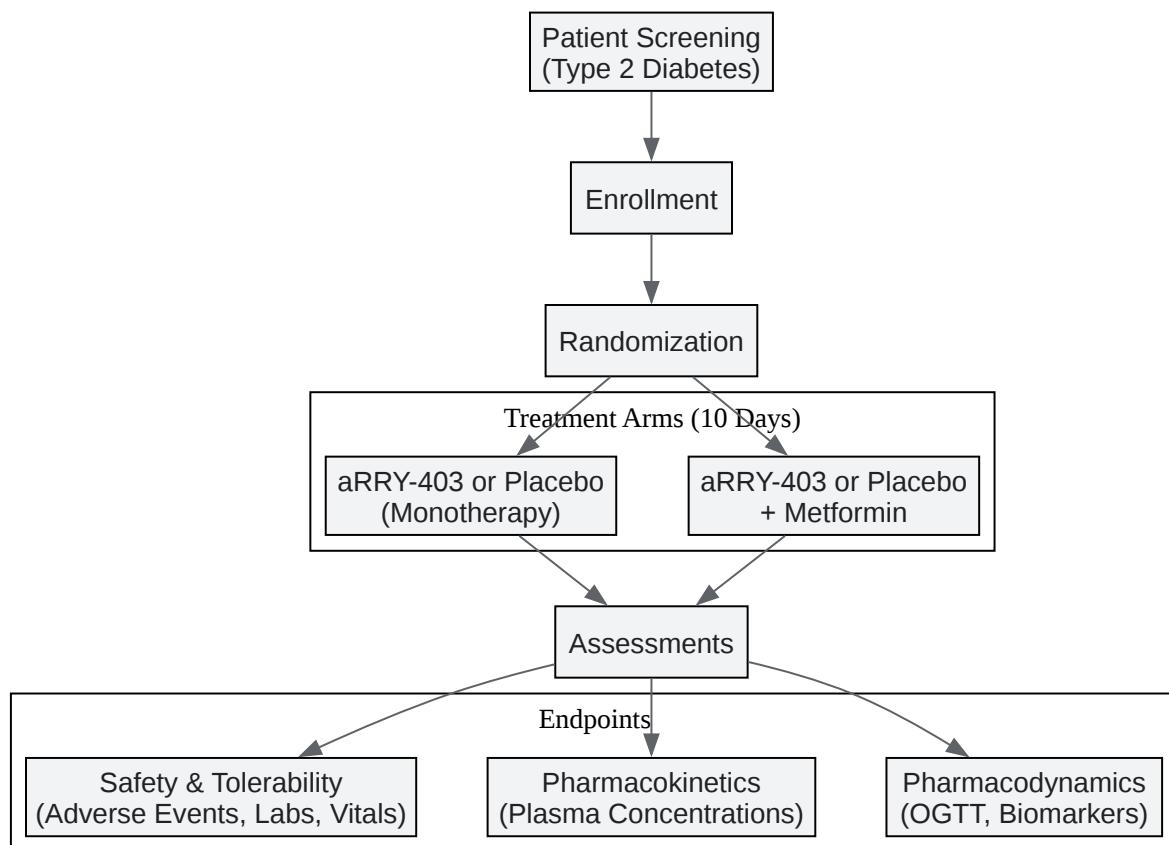
Caption: Combined mechanism of action of aRRY-403 and metformin.

Experimental Workflow: Preclinical Combination Study

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Caption: Workflow for a preclinical in vivo combination study.

Logical Relationship: Clinical Trial Design (NCT00952198)



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Caption: High-level design of the Phase 1 clinical trial.

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